1-(Sec-butyl)cyclobutane-1-carboxylic acid

Catalog No.
S14168985
CAS No.
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Sec-butyl)cyclobutane-1-carboxylic acid

Product Name

1-(Sec-butyl)cyclobutane-1-carboxylic acid

IUPAC Name

1-butan-2-ylcyclobutane-1-carboxylic acid

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-3-7(2)9(8(10)11)5-4-6-9/h7H,3-6H2,1-2H3,(H,10,11)

InChI Key

ALJPMKBLGKOIFT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(CCC1)C(=O)O

1-(Sec-butyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative characterized by a cyclobutane ring with a carboxylic acid functional group at one position and a sec-butyl group at another. Its molecular formula is C8H14O2C_8H_{14}O_2, and it possesses unique structural features that contribute to its chemical properties and biological activities. The compound's structure can be visualized as a cyclobutane ring, which is a four-membered carbon ring, with two substituents: a carboxylic acid (-COOH) and a sec-butyl group (-C4H9) attached to the first carbon of the ring.

Typical of carboxylic acids and cycloalkanes. Key reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form cyclobutanes.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions are significant for modifying the compound for various applications in organic synthesis.

Compounds containing cyclobutane structures, including 1-(sec-butyl)cyclobutane-1-carboxylic acid, have been studied for their biological activities. Research indicates that cyclobutane derivatives can exhibit significant interactions with integrin receptors, which are crucial in processes like cell adhesion and migration. Specifically, the presence of a terminal carboxylic acid enhances biological activity by promoting binding to integrin receptors, making these compounds potential candidates in drug development targeting cancer metastasis and angiogenesis .

The synthesis of 1-(sec-butyl)cyclobutane-1-carboxylic acid can be achieved through several methods:

  • Cyclization Reactions: Starting from sec-butyl derivatives or other alkenes, cyclization can be induced under acidic or basic conditions to form the cyclobutane structure.
  • Carboxylation Reactions: The introduction of the carboxylic acid group can be accomplished via carbon dioxide insertion into an alkyl halide or through oxidation of appropriate precursors.
  • Functionalization of Cyclobutane: Utilizing existing cyclobutane derivatives, further functionalization can introduce the sec-butyl group through nucleophilic substitution or radical reactions.

These methods emphasize the versatility in synthesizing this compound while allowing for variations in substituents.

1-(Sec-butyl)cyclobutane-1-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug development, particularly for compounds targeting integrin receptors involved in cancer progression.
  • Material Science: Its unique structural properties may allow for use in developing new materials with specific mechanical or thermal properties.
  • Organic Synthesis: Serves as an intermediate in synthesizing other complex organic molecules due to its reactive functional groups.

Studies have shown that 1-(sec-butyl)cyclobutane-1-carboxylic acid interacts favorably with biological targets, particularly integrin receptors. The presence of the carboxylic acid enhances its binding affinity and metabolic stability, making it an attractive candidate for further development in medicinal chemistry . Additionally, research indicates that modifications to the sec-butyl group can influence pharmacokinetics and bioavailability.

Several compounds share structural similarities with 1-(sec-butyl)cyclobutane-1-carboxylic acid. Here are some notable examples:

Compound NameStructureUnique Features
Cyclobutane-1-carboxylic acidCyclobutane-1-carboxylic acidSimpler structure without sec-butyl
3-Oxo-cyclobutane-1-carboxylic acid3-Oxo-cyclobutaneContains a ketone functional group
Cyclopentane-1-carboxylic acidCyclopentaneFive-membered ring structure

Uniqueness

1-(Sec-butyl)cyclobutane-1-carboxylic acid is unique due to its combination of a four-membered cyclic structure with both a branched alkyl substituent (sec-butyl) and a carboxylic acid group, which enhances its potential biological activity compared to simpler cyclic carboxylic acids.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

156.115029749 g/mol

Monoisotopic Mass

156.115029749 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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